3-Bromo-1-methylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol It is a derivative of indole, a significant heterocyclic system in natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methylindolin-2-one typically involves the bromination of 1-methylindolin-2-one. One common method is the reaction of 1-methylindolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 3-position of the indole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxindole derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form five-membered heterocycles
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Cycloaddition Reactions: These reactions often require catalysts and are conducted under controlled temperatures
Major Products Formed
Substitution Reactions: Products include various substituted indolin-2-one derivatives.
Oxidation Reactions: Products include oxindole derivatives.
Cycloaddition Reactions: Products include five-membered heterocycles such as isoxazolines
Scientific Research Applications
3-Bromo-1-methylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, in cycloaddition reactions, the compound’s bromine atom participates in the formation of new bonds, leading to the synthesis of heterocyclic structures. The compound’s reactivity is influenced by the electron density distribution in the indole ring, which facilitates its participation in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylindolin-2-one
- 5-Bromo-3-methylindolin-2-one
- 6-Bromo-3-methylindolin-2-one
- 3-Ethylindolin-2-one
Uniqueness
3-Bromo-1-methylindolin-2-one is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity and properties compared to other indolin-2-one derivatives. This unique substitution pattern allows for specific interactions in chemical reactions and potential biological activities .
Biological Activity
3-Bromo-1-methylindolin-2-one is a synthetic compound belonging to the indole family, characterized by a bromine atom at the third position of the indolin-2-one structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₉H₈BrN₃O
- Molecular Weight : 227.9847 g/mol
- Appearance : White solid
Synthesis
The synthesis of this compound typically involves a multi-step process starting from isatin or 1-methylindolin-2-one. A common route includes:
- Bromination of the indole precursor.
- Subsequent reactions to form the indolinone structure.
This compound's structural versatility allows for further modifications, making it an attractive scaffold for drug design.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its structural similarities to other biologically active compounds suggest potential interactions with various biological targets involved in cancer progression.
Key Findings :
- Inhibition of Cancer Cell Lines : Preliminary studies have shown that this compound can inhibit specific cancer cell lines, although detailed mechanisms are still under investigation.
- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects against various cancer types, with IC₅₀ values indicating strong activity against human cancer cell lines such as SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) with IC₅₀ values ranging from 0.65 to 7.17 µM.
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties:
- α-Glucosidase and α-Amylase Inhibition : A related study on indolinone derivatives showed that certain compounds exhibited higher α-glucosidase inhibitory activities compared to standard drugs like acarbose, suggesting potential applications in managing diabetes .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-5-methoxy-1-methylindolin-2-one | Methoxy group at the fifth position | Potentially enhanced solubility and bioactivity |
3-Bromo-1-(naphthalen-2-ylmethyl)indolin-2-one | Naphthalene substitution | Increased molecular complexity and potential activity |
5-Bromo-1-methylindolin-2-one | Bromine at the fifth position | Different reactivity profile compared to the third bromine variant |
3,6-Dibromo-1-methylindolin-2-one | Two bromine atoms at different positions | Potentially higher reactivity due to multiple halogens |
Case Studies and Research Findings
Several studies have focused on the biological activities of indolinone derivatives, including this compound:
- Anticancer Activity :
- Mechanistic Studies :
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H8BrNO/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3 |
InChI Key |
LCBUSYFIDPTLMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.